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molecular formula C5H11NO4S B8499629 4-Hydroxytetrahydropyran-3-sulfonamide CAS No. 1398606-44-4

4-Hydroxytetrahydropyran-3-sulfonamide

Cat. No. B8499629
M. Wt: 181.21 g/mol
InChI Key: DPLRBFQCOBTMFQ-UHFFFAOYSA-N
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Patent
US08901114B2

Procedure details

1.09 g of 4-oxotetrahydropyran-3-sulfonamide were dissolved in THF, 0.23 g of sodium borohydride was added and the mixture was stirred at room temperature for 18 hours. The mixture was then adjusted to pH=2 with hydrochloric acid and concentrated under reduced pressure. The residue, bound to 8 g of Celite, was purified by means of a silica gel column (50 g): solvent A: dichloromethane, B: methanol, gradient: 0 min 3% B, 3 min 3% B, 5 min 5% B, 35 min 10% B, 44 min 10% B; flow rate 20 ml/min; detection: 220 nm, fraction size: 20 ml. After removal of the solvent under reduced pressure, the product was thus obtained with impurities. The residue (615 mg) was used further without further workup.
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
residue
Quantity
615 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][O:5][CH2:4][CH:3]1[S:8]([NH2:11])(=[O:10])=[O:9].[BH4-].[Na+].Cl>C1COCC1>[OH:1][CH:2]1[CH2:7][CH2:6][O:5][CH2:4][CH:3]1[S:8]([NH2:11])(=[O:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
O=C1C(COCC1)S(=O)(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.23 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
residue
Quantity
615 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by means of a silica gel column (50 g)
CUSTOM
Type
CUSTOM
Details
0 min 3% B, 3 min 3% B, 5 min 5% B, 35 min 10% B, 44 min 10% B
Duration
44 min
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was thus obtained with impurities

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
OC1C(COCC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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